4-Methyl-2,2'-bipyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

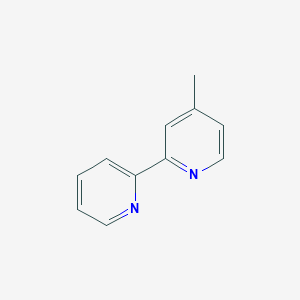

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-pyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-9-5-7-13-11(8-9)10-4-2-3-6-12-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHSRAWAUPZWNKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452061 | |

| Record name | 4-METHYL-2,2'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56100-19-7 | |

| Record name | 4-METHYL-2,2'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis of 4-Methyl-2,2'-bipyridine

Executive Summary

This technical guide provides a comprehensive overview of the synthetic mechanisms for producing 4-Methyl-2,2'-bipyridine, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into the core synthetic strategies, emphasizing the underlying chemical principles and practical considerations for each method. This document is designed to be a definitive resource, offering not only step-by-step protocols but also a critical analysis of the strengths and limitations of each approach, grounded in authoritative scientific literature.

Introduction: The Strategic Importance of this compound

This compound is a pivotal ligand in coordination chemistry and a versatile building block in the synthesis of complex organic molecules. The strategic placement of the methyl group at the 4-position subtly alters the electronic and steric properties of the bipyridine scaffold. This modification influences the coordination behavior, stability, and reactivity of its metal complexes, making it a valuable component in the design of catalysts, functional materials, and pharmaceutical intermediates.[1] A deep understanding of its synthesis is therefore crucial for chemists aiming to harness its unique properties.

Foundational Synthetic Methodologies

The synthesis of this compound can be achieved through several established routes. This section will explore the most prominent methods, focusing on their reaction mechanisms and providing detailed experimental insights.

The Kröhnke Pyridine Synthesis: A Classic and Reliable Route

The Kröhnke synthesis is a time-honored method for constructing substituted pyridine rings.[2][3] It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[3][4]

Core Mechanism:

The reaction proceeds via a Michael-type addition of the enolate of the pyridinium salt to the α,β-unsaturated carbonyl compound.[2][5] This is followed by a ring-closing condensation with ammonia (from ammonium acetate) and subsequent dehydration to form the aromatic pyridine ring.[2]

Visualizing the Kröhnke Synthesis Mechanism:

Caption: Key stages of the Kröhnke pyridine synthesis.

Experimental Protocol: A Representative Kröhnke Synthesis

-

Preparation of the Pyridinium Salt: React 2-acetylpyridine with a suitable alkylating agent (e.g., phenacyl bromide) in a solvent like acetone to form the corresponding N-phenacyl-2-acetylpyridinium bromide.

-

Condensation Reaction: Dissolve the pyridinium salt and 4-methyl-3-penten-2-one (an appropriate α,β-unsaturated ketone) in a suitable solvent such as methanol or acetic acid.

-

Cyclization: Add ammonium acetate to the mixture and reflux for several hours to facilitate the cyclization and aromatization steps.

-

Work-up and Purification: After cooling, the reaction mixture is worked up by extraction and the crude product is purified by column chromatography or recrystallization to yield pure this compound.

Causality in Experimental Design:

-

Ammonium Acetate: Serves as both a mild base and the nitrogen source for the pyridine ring.

-

Solvent Choice: Protic solvents like methanol or acetic acid are effective at solubilizing the reactants and intermediates.

-

Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for the cyclization and dehydration steps.

Palladium-Catalyzed Cross-Coupling Reactions: Modern and Efficient

Modern synthetic chemistry offers powerful tools for C-C bond formation, with palladium-catalyzed cross-coupling reactions being at the forefront. The Negishi and Suzuki-Miyaura couplings are particularly effective for the synthesis of this compound.[6]

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a palladium or nickel complex.[7] This method is known for its high yields and excellent functional group tolerance.[8][9]

Mechanism:

The catalytic cycle of the Negishi coupling involves three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 2-bromo-4-methylpyridine) to form a Pd(II) intermediate.

-

Transmetalation: The organozinc reagent (e.g., 2-pyridylzinc chloride) transfers its organic moiety to the palladium center.

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired product and regenerating the Pd(0) catalyst.[10]

Data Summary for a Typical Negishi Coupling:

| Parameter | Value | Reference |

| Catalyst | Pd(PPh₃)₄ | [11] |

| Reactant 1 | 2-Bromo-4-methylpyridine | [12] |

| Reactant 2 | 2-Pyridylzinc chloride | [8] |

| Solvent | THF | [11] |

| Temperature | Room Temperature to Reflux | [9] |

| Yield | High | [11] |

The Suzuki-Miyaura coupling is another cornerstone of modern organic synthesis, coupling an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[13]

Mechanism:

Similar to the Negishi coupling, the Suzuki-Miyaura catalytic cycle consists of oxidative addition, transmetalation, and reductive elimination.[14][15] A key distinction is the requirement of a base to activate the organoboron species, facilitating the transmetalation step.

Visualizing the Suzuki-Miyaura Catalytic Cycle:

Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.

Self-Validating Protocols for Cross-Coupling:

The success of these catalytic reactions hinges on meticulous experimental technique:

-

Inert Atmosphere: The Pd(0) catalyst is oxygen-sensitive, necessitating the use of an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.

-

Anhydrous Conditions: Particularly for the Negishi coupling, the use of dry solvents is critical due to the moisture sensitivity of the organometallic reagents.

-

Reagent Purity: The purity of the starting materials, especially the organometallic and organoboron reagents, directly influences the reaction's efficiency and the final product's purity.

Conclusion: Selecting the Optimal Synthetic Strategy

The synthesis of this compound can be approached through a variety of reliable methods. The Kröhnke synthesis represents a classic and robust approach, particularly for large-scale preparations. For greater versatility and functional group tolerance, the palladium-catalyzed Negishi and Suzuki-Miyaura cross-coupling reactions are the methods of choice in modern synthetic laboratories. The selection of a specific synthetic route will ultimately be guided by factors such as the availability of starting materials, the desired scale of the reaction, and the specific purity requirements for the intended application. A thorough understanding of the mechanistic nuances of each method is essential for successful synthesis and troubleshooting.

References

- 1. nbinno.com [nbinno.com]

- 2. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Negishi coupling - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. orgsyn.org [orgsyn.org]

- 10. Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. asianpubs.org [asianpubs.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Physicochemical Properties of 4-Methyl-2,2'-bipyridine

Abstract: 4-Methyl-2,2'-bipyridine (4-Me-2,2'-bpy) is a heterocyclic organic compound and a prominent mono-substituted derivative of 2,2'-bipyridine. Its function as a bidentate chelating ligand is critical in the fields of coordination chemistry, homogeneous catalysis, and materials science. The addition of a methyl group to the bipyridine framework subtly alters its electronic and steric profile, influencing the stability, reactivity, and photophysical properties of its resulting metal complexes. This technical guide provides a comprehensive examination of the core physicochemical properties of this compound, presents detailed experimental protocols for their determination, and offers insights into the scientific principles governing these characteristics. This document is intended for researchers, chemists, and drug development professionals who utilize bipyridine-based ligands in their work.

Molecular Structure and Core Properties

This compound consists of two pyridine rings linked by a C-C bond at their 2 and 2' positions, with a methyl group substituted at the 4-position of one ring. This structure allows the two nitrogen atoms to coordinate to a single metal center, forming a stable five-membered chelate ring.

Caption: 2D Molecular Structure of this compound.

The foundational physicochemical properties of this compound are summarized in the table below. These data are essential for handling, storage, and experimental design.

| Property | Value | Source(s) |

| CAS Number | 56100-19-7 | [1][2] |

| Molecular Formula | C₁₁H₁₀N₂ | [1][3] |

| Molecular Weight | 170.21 g/mol | [1][2][3] |

| Appearance | Solid | |

| Melting Point | 62-67 °C | [1][3] |

| Boiling Point | 296.6 °C (at 760 mmHg) | [1][3] |

| Predicted pKa | 4.73 ± 0.18 | [1] |

| Density | ~1.081 g/cm³ (predicted) | [1][3] |

Spectroscopic Profile

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. While specific chemical shifts can vary slightly with solvent, the expected proton (¹H) and carbon (¹³C) NMR spectra will exhibit characteristic signals.

-

¹H NMR: The spectrum will show distinct signals for the aromatic protons on both pyridine rings and a characteristic singlet for the methyl (CH₃) group protons, typically in the upfield region (~2.4 ppm). The aromatic protons will appear as a series of doublets and triplets in the downfield region (7.0-8.7 ppm), with coupling patterns revealing their positions relative to each other and the nitrogen atoms.

-

¹³C NMR: The spectrum will display 11 unique carbon signals. The methyl carbon will appear at the highest field (~21 ppm). The remaining signals correspond to the ten sp²-hybridized carbons of the two pyridine rings, with carbons adjacent to nitrogen atoms typically appearing at the lowest fields.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups. The IR spectrum of 4-Me-2,2'-bpy is characterized by:

-

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹.

-

C=C and C=N Stretching: Strong absorptions in the 1400-1600 cm⁻¹ region are characteristic of the aromatic ring stretching vibrations of the pyridine rings.[5]

-

C-H Bending: Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can help confirm the substitution pattern of the aromatic rings.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. The spectrum of this compound in a solvent like ethanol is expected to show strong absorption bands in the UV region. These bands primarily arise from π → π* transitions within the aromatic pyridine rings.[6][7] The complexation with metal ions typically leads to the appearance of new, lower-energy bands in the visible region, known as metal-to-ligand charge-transfer (MLCT) bands.[6]

Key Physicochemical Parameters and Determination Protocols

Melting Point

The melting point is a crucial indicator of purity. A sharp melting range (typically 0.5-1.0°C) suggests a high-purity sample, whereas a broad and depressed range indicates the presence of impurities.[8]

This protocol outlines the use of a standard Mel-Temp or similar apparatus.[9]

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

-

Capillary Loading: Invert a capillary tube (sealed at one end) and tap the open end into the powder until a small amount (2-3 mm high) enters the tube.[10]

-

Sample Packing: Tap the sealed end of the tube gently on a hard surface or drop it through a long glass tube to pack the sample tightly at the bottom.[9][10]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional): Heat the sample rapidly to find an approximate melting temperature. This saves time in subsequent, more accurate measurements.

-

Accurate Determination: Prepare a fresh sample. Heat the block quickly to about 15-20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.[10]

-

Observation & Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁–T₂.

Solubility

Solubility is a critical parameter in drug development and reaction chemistry, dictating solvent choice for synthesis, purification, and formulation.[11] this compound is generally soluble in organic solvents like ethanol and benzene but is only slightly soluble in water.[12] Its solubility in aqueous solutions increases significantly at low pH due to the protonation of the nitrogen atoms.[13][14]

The shake-flask method is the gold standard for determining equilibrium solubility.[15][16]

-

System Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline) in a sealed, airtight vial or flask. The excess solid is crucial to ensure saturation is reached.[15]

-

Equilibration: Agitate the mixture at a constant temperature using a shaker or thermomixer for a prolonged period (typically 24-48 hours) to ensure thermodynamic equilibrium is established between the solid and dissolved states.[17]

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the undissolved solid from the saturated solution via centrifugation or filtration (using a filter that does not adsorb the compound).[11]

-

Quantification: Carefully extract an aliquot of the clear, saturated supernatant. Dilute it with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as UV-Vis spectroscopy or LC-MS, against a calibration curve.[11][17]

-

Calculation: The measured concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Caption: Workflow for the Shake-Flask Solubility Method.

Acidity (pKa)

The pKa value quantifies the acidity of a compound. For this compound, the pKa relates to the equilibrium of the protonated (pyridinium) form. This value is vital for understanding its behavior in different pH environments, which is critical for applications in catalysis and drug development.[18]

Caption: Protonation equilibrium of this compound.

Potentiometric titration is a highly precise method for pKa determination.[19][20] It involves monitoring pH changes as a titrant is added to the sample solution.

-

System Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate readings.[19]

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in high-purity water or a water/co-solvent mixture if solubility is low. The final concentration should be sufficient for detection (e.g., 1-10 mM).[19][20] To maintain constant ionic strength, a background electrolyte like KCl can be added.

-

Titration Setup: Place the solution in a jacketed vessel to maintain a constant temperature. Immerse the calibrated pH electrode and a stirrer. Purge the solution with an inert gas (e.g., nitrogen) to remove dissolved CO₂, which can interfere with measurements.[19]

-

Titration: Since 4-Me-2,2'-bpy is a base, the titrant will be a standardized strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[18]

-

Data Analysis: Plot the recorded pH values against the volume of titrant added. The equivalence point is the point of maximum slope, often determined from a first or second derivative plot.[21] The pKa is the pH value at the half-equivalence point, where half of the base has been neutralized to form its conjugate acid.

Conclusion

The physicochemical properties of this compound—including its molecular structure, melting point, solubility, and pKa—are defining characteristics that govern its utility as a ligand. The methyl group provides a subtle yet significant electronic perturbation compared to the parent 2,2'-bipyridine, influencing the behavior of the resulting coordination complexes. The experimental protocols detailed herein provide a robust framework for researchers to accurately characterize this and similar compounds, ensuring data integrity and reproducibility. A thorough understanding of these properties is indispensable for the rational design of novel catalysts, functional materials, and therapeutic agents.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound | C11H10N2 | CID 11019291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. spectrabase.com [spectrabase.com]

- 5. researchgate.net [researchgate.net]

- 6. Complexation of different transition metals with 4,4'-dimethyl-2,2'-bipyridine: Crystal structure, UV spectra and Hirshfeld surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Spectroscopic (UV/VIS, resonance Raman) and spectroelectrochemical study of platinum(II) complexes with 2,2′-bipyridine and aromatic thiolate ligands [ ] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. Determination of Melting Point [wiredchemist.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. Bipyridine - Wikipedia [en.wikipedia.org]

- 13. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 14. 4,4'-Dimethyl-2,2'-bipyridyl | 1134-35-6 [chemicalbook.com]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. tandfonline.com [tandfonline.com]

- 17. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 18. dergipark.org.tr [dergipark.org.tr]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 21. scispace.com [scispace.com]

4-Methyl-2,2'-bipyridine CAS number and properties

An In-depth Technical Guide to 4-Methyl-2,2'-bipyridine: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in coordination chemistry, catalysis, and materials science. Its unique electronic and steric properties make it a valuable ligand for fine-tuning the characteristics of metal complexes, impacting fields from photoredox catalysis to drug development.

Core Identification and Physicochemical Profile

This compound is an asymmetrical derivative of 2,2'-bipyridine, featuring a methyl group on one of the pyridine rings. This substitution is not merely structural; the electron-donating nature of the methyl group significantly influences the electronic properties of the molecule, enhancing the electron density on the associated pyridine ring. This modification is crucial for tuning the redox potentials and reactivity of its metal complexes.

The definitive identifier for this compound is its CAS Number: 56100-19-7 [1][2][3].

Table 1: Key Properties and Identifiers

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₀N₂ | [2][3] |

| Molecular Weight | 170.21 g/mol | [2][3] |

| Appearance | White to off-white solid/crystal | [1] |

| Melting Point | 62-64 °C | [2] |

| Boiling Point | 296.6 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.081 g/cm³ (Predicted) | [2] |

| IUPAC Name | 4-methyl-2-(pyridin-2-yl)pyridine | [3] |

| InChI Key | OHSRAWAUPZWNKY-UHFFFAOYSA-N | [3] |

| Canonical SMILES | CC1=CC(=NC=C1)C2=CC=CC=N2 | [2] |

| Storage | Store in a dry, well-ventilated place at room temperature. Keep container tightly sealed.[2] |

Synthesis Strategies: A Methodological Deep Dive

The synthesis of asymmetrically substituted bipyridines like this compound requires strategic cross-coupling reactions to ensure regioselectivity. General methods often rely on modern organometallic chemistry.

Negishi Cross-Coupling Approach

A highly efficient and reliable method for synthesizing methyl-substituted bipyridines is the Negishi cross-coupling reaction.[4] This strategy involves the coupling of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. The primary advantage of this method is its high functional group tolerance and excellent yields.

Synthesis via Sulfonylpyridine Precursor

An alternative documented synthesis involves the reaction of 2-bromopyridine with a pre-formed organometallic intermediate, which then reacts with a 4-methyl-2-benzenesulfonylpyridine precursor.[1] The benzenesulfonyl group acts as an effective leaving group, facilitating the crucial C-C bond formation.

Diagram 1: Synthetic Workflow Example

Caption: A generalized workflow for the synthesis of this compound.

Protocol: Synthesis from 2-Bromopyridine and 4-Methyl-2-benzenesulfonylpyridine

This protocol is based on a described synthetic method.[1]

-

Preparation of the Organolithium Reagent: Dissolve 2-bromopyridine (1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Causality: The low temperature is critical to prevent side reactions and ensure the stability of the highly reactive organolithium intermediate.

-

-

Addition of Butyllithium: Slowly add n-butyllithium (n-BuLi) (1.1 eq.) dropwise to the cooled solution. Stir for 1 hour at -78 °C.

-

Causality: n-BuLi is a strong base that facilitates the lithium-halogen exchange, forming 2-lithiopyridine.

-

-

Coupling Reaction: Prepare a separate solution of 4-methyl-2-benzenesulfonylpyridine (1.0 eq.) in anhydrous THF. Add this solution dropwise to the organolithium reagent at -78 °C.

-

Causality: The sulfonyl group is an excellent leaving group, and the nucleophilic carbon of the 2-lithiopyridine attacks the electrophilic C2 position of the sulfonylpyridine.

-

-

Warming and Reaction Completion: Allow the reaction mixture to slowly warm to room temperature and stir for 5-6 hours.

-

Workup and Purification: Quench the reaction by adding a small amount of isopropanol or water. Pour the mixture into water and extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by silica gel column chromatography to yield this compound as a white solid.[1]

Core Applications in Research and Drug Development

The true value of this compound lies in its role as a ligand. Its ability to form stable, bidentate chelate complexes with a vast array of transition metals is fundamental to its utility.[5]

Coordination Chemistry and Catalysis

As a ligand, this compound is a cornerstone in the design of functional metal complexes. The electron-donating methyl group increases the electron density on the metal center of the resulting complex.[6][7] This has profound effects:

-

Tuning Redox Potentials: In photoredox catalysis, ligands like this are used to modify catalysts based on Ruthenium, Iridium, or Copper.[6] The increased electron density makes the metal center easier to oxidize, thereby making the excited state of the complex a stronger reducing agent. This is crucial for activating challenging substrates in organic synthesis.[6]

-

Enhancing Catalytic Activity: The electronic modifications can enhance the activity and selectivity of catalysts in reactions such as C-H functionalization, cross-coupling, and polymerization.[6][7]

Diagram 2: Generalized Photoredox Catalytic Cycle

References

- 1. This compound | 56100-19-7 [chemicalbook.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound | C11H10N2 | CID 11019291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CAS 103946-54-9: 4′-Methyl[2,2′-bipyridine]-4-carboxylic a… [cymitquimica.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

A Senior Application Scientist's Guide to the Solubility of 4-Methyl-2,2'-bipyridine in Organic Solvents

Introduction

4-Methyl-2,2'-bipyridine (4Mebpy) is a substituted bipyridine ligand of significant interest in coordination chemistry, catalysis, and materials science. Its utility in synthesizing functional metal complexes for applications ranging from light-emitting diodes to homogeneous catalysis is critically dependent on its behavior in solution. A thorough understanding of its solubility in various organic solvents is not merely a matter of practicality; it is a fundamental prerequisite for reaction design, solvent screening, purification, and crystal growth.

This technical guide provides an in-depth analysis of the solubility of this compound. Moving beyond a simple compilation of data, this document elucidates the underlying physicochemical principles that govern its solubility, offers a predictive framework for solvent selection, and provides robust, field-proven protocols for its quantitative determination.

Core Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. Understanding these characteristics provides the basis for predicting its behavior in different solvent environments.

The structure of 4Mebpy, featuring two pyridine rings, defines its core characteristics. The nitrogen atoms introduce polarity and act as hydrogen bond acceptors. The addition of a methyl group slightly increases its nonpolar character compared to the parent 2,2'-bipyridine.

| Property | Value / Description | Source(s) |

| Molecular Formula | C₁₁H₁₀N₂ | [1][2] |

| Molecular Weight | 170.21 g/mol | [1][2] |

| Appearance | Solid | [3] |

| Melting Point | 62-64 °C | [1] |

| Predicted pKa | 4.73 ± 0.18 | [1] |

| Structure | A bidentate chelating ligand with a methyl group on one pyridine ring. The nitrogen atoms create a dipole moment, making the molecule moderately polar. |

The Theoretical Framework of Solubility

Thermodynamics of Dissolution

The process of dissolution is governed by the change in Gibbs free energy (ΔG), which is a function of enthalpy (ΔH) and entropy (ΔS) changes.[4] A solution forms spontaneously when ΔG is negative. This process can be conceptually broken down into three steps:[5][6]

-

Solute-Solute Interaction Breaking (Endothermic, ΔH₁ > 0): Energy is required to overcome the forces holding the 4Mebpy molecules together in the crystal lattice.[6]

-

Solvent-Solvent Interaction Breaking (Endothermic, ΔH₂ > 0): Energy is needed to create a cavity in the solvent large enough to accommodate a solute molecule.[6][7]

-

Solute-Solvent Interaction Formation (Exothermic, ΔH₃ < 0): Energy is released when the 4Mebpy molecule interacts with the solvent molecules.[5][6]

The overall enthalpy of solution (ΔH_soln) is the sum of these steps (ΔH_soln = ΔH₁ + ΔH₂ + ΔH₃).[5] Whether the net process is endothermic or exothermic depends on the balance between the energy required to break interactions and the energy released by forming new ones.[6][8]

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound | C11H10N2 | CID 11019291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 56100-19-7 [sigmaaldrich.com]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. Enthalpy change of solution - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Elusive Crystal Structure of 4-Methyl-2,2'-bipyridine: A Technical Guide for Researchers

Abstract

Introduction: The Significance of 4-Methyl-2,2'-bipyridine

2,2'-Bipyridine and its derivatives are among the most extensively studied classes of chelating ligands in inorganic chemistry. The introduction of a methyl group at the 4-position of one pyridine ring in this compound (Figure 1) introduces an electronic asymmetry and steric influence that significantly impacts the properties of its coordination compounds. These modifications can alter the redox potentials, photophysical behavior, and catalytic activity of the resulting metal complexes, making 4-Me-bpy a valuable tool for the rational design of functional molecules.

The applications of metal complexes derived from substituted bipyridines are vast, ranging from photocatalysis in organic reactions to the development of novel therapeutic agents and advanced materials such as Metal-Organic Frameworks (MOFs) and Organic Light-Emitting Diodes (OLEDs).[1] A thorough understanding of the structural nuances of the 4-Me-bpy ligand is therefore crucial for predicting and controlling the properties of its coordination compounds.

Synthesis and Crystallization of this compound

The synthesis of this compound can be achieved through various cross-coupling methodologies. A particularly efficient and widely adopted method is the Negishi cross-coupling reaction.[2] This approach offers high yields and is amenable to large-scale synthesis, making it a preferred route for obtaining methyl-substituted bipyridines.

Experimental Protocol: Negishi Cross-Coupling for this compound Synthesis

This protocol is a generalized procedure based on established Negishi cross-coupling strategies for similar bipyridine derivatives.

Step 1: Preparation of the Pyridylzinc Reagent

-

A solution of a bromopyridine precursor is treated with an organolithium reagent, such as n-butyllithium, at low temperatures (-78 °C) in an inert solvent like anhydrous tetrahydrofuran (THF).

-

To this solution, a zinc salt (e.g., ZnCl₂) is added to form the corresponding pyridylzinc reagent in situ.

Step 2: Cross-Coupling Reaction

-

In a separate reaction vessel, a solution of the second pyridine coupling partner, typically a halopyridine such as 2-bromo-4-methylpyridine, is prepared in an inert solvent.

-

A palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is added to this solution.

-

The freshly prepared pyridylzinc reagent from Step 1 is then transferred to the second reaction vessel.

Step 3: Reaction Work-up and Purification

-

The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

The reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride).

-

The product is extracted into an organic solvent (e.g., ethyl acetate), and the organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure.

-

The crude product is then purified using column chromatography on silica gel to yield pure this compound.

Crystallization: Obtaining single crystals suitable for X-ray diffraction requires careful control of the crystallization conditions. Slow evaporation of a saturated solution of the purified 4-Me-bpy in a suitable solvent system (e.g., ethanol, methanol, or a mixture of solvents like hexane/ethyl acetate) is a common technique. Vapor diffusion, where a precipitant is slowly introduced into a solution of the compound, can also be employed.

Molecular and Crystal Structure Analysis

As of the latest database searches, the crystal structure of free this compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC). Therefore, the following analysis is based on computational modeling and comparison with the known crystal structure of the closely related 4,4'-dimethyl-2,2'-bipyridine.

Predicted Molecular Geometry

In the absence of experimental crystallographic data for 4-Me-bpy, its molecular structure can be predicted using computational methods. The fundamental 2,2'-bipyridine scaffold is known to adopt a trans conformation in the solid state, where the two nitrogen atoms are oriented away from each other.[3] This conformation is energetically favored due to reduced steric hindrance. The introduction of a single methyl group at the 4-position is not expected to alter this preference for a trans arrangement of the pyridine rings in the free ligand.

Insights from the Crystal Structure of 4,4'-Dimethyl-2,2'-bipyridine

The crystal structure of 4,4'-dimethyl-2,2'-bipyridine provides a valuable proxy for understanding the potential solid-state packing of 4-Me-bpy. The crystallographic data for 4,4'-dimethyl-2,2'-bipyridine can be accessed through the Cambridge Crystallographic Data Centre (CCDC).[4]

In the solid state, molecules of 4,4'-dimethyl-2,2'-bipyridine are likely to pack in a manner that maximizes van der Waals interactions. The presence of aromatic rings often leads to π-π stacking interactions, which play a significant role in stabilizing the crystal lattice. These interactions would involve the overlapping of the electron-rich π systems of the pyridine rings of adjacent molecules.

Intermolecular Interactions

The primary intermolecular forces governing the crystal packing of 4-Me-bpy are expected to be:

-

π-π Stacking: The aromatic pyridine rings are anticipated to engage in parallel-displaced or T-shaped π-π stacking interactions, contributing significantly to the lattice energy.

-

C-H···N Hydrogen Bonds: Weak hydrogen bonds between the carbon-hydrogen bonds of the pyridine and methyl groups and the nitrogen atoms of neighboring molecules are also likely to be present, further directing the supramolecular assembly.

-

Van der Waals Forces: These non-specific interactions will contribute to the overall packing efficiency.

Coordination Chemistry and Structural Changes upon Metal Complexation

The true utility of this compound is realized upon its coordination to a metal center. The chelation of the two nitrogen atoms to a metal ion forces the ligand into a cis conformation, a significant deviation from its preferred trans state in the free form. This conformational change is a key aspect of its function as a ligand.

Structural Parameters in a Coordinated State

The crystal structures of numerous metal complexes containing 4-Me-bpy or its derivatives have been determined. For instance, in dichlorido(4,4′-dimethyl-2,2′-bipyridine-κ²N,N′)zinc(II), the bidentate coordination of the ligand to the zinc center is clearly observed.[5]

Table 1: Representative Bond Distances and Angles for Coordinated 4,4'-Dimethyl-2,2'-bipyridine

| Parameter | Value | Reference |

| Zn-N1 Bond Length | Varies | [5] |

| Zn-N2 Bond Length | Varies | [5] |

| N1-Zn-N2 Bite Angle | ~80.19° | [5] |

Note: The exact bond lengths will vary depending on the metal center and its oxidation state.

The bite angle of the bipyridine ligand is a critical parameter that is influenced by the size of the metal ion and the other ligands in the coordination sphere.

Supramolecular Chemistry of 4-Me-bpy Complexes

The crystal packing of metal complexes of 4-Me-bpy is often governed by a combination of interactions, including π-π stacking between the bipyridine ligands of adjacent complex molecules and interactions involving the counter-ions and solvent molecules. In the case of [ZnCl₂(C₁₂H₁₂N₂)]·CH₃CN, π–π stacking interactions between the pyridyl rings in adjacent molecules lead to the formation of columns.[5]

Visualization of Key Concepts

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Experimental Workflow for Synthesis and Crystallization

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. Crystal structure of 4,4′-dimethoxy-2,2′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,2′-Bipyridine - Wikipedia [en.wikipedia.org]

- 4. 4,4'-Dimethyl-2,2'-bipyridine | C12H12N2 | CID 14338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. journals.iucr.org [journals.iucr.org]

spectroscopic data for 4-Methyl-2,2'-bipyridine (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Methyl-2,2'-bipyridine

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No. 56100-19-7), a critical ligand in coordination chemistry and a building block in materials science and drug development. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural elucidation of this compound.

Introduction and Molecular Structure

This compound is a heterocyclic aromatic compound with the molecular formula C₁₁H₁₀N₂ and a molecular weight of 170.21 g/mol .[1] Its structure, consisting of two linked pyridine rings with a methyl substituent on one, makes it an excellent chelating agent for various metal ions. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its coordination behavior.

The structure with standardized atom numbering for spectroscopic assignment is presented below. This numbering scheme will be used throughout this guide for clarity in spectral assignments.

References

Introduction: The Bipyridine Scaffold as a Tunable Platform

An In-Depth Technical Guide to the Electronic Properties of Substituted Bipyridine Ligands

2,2'-Bipyridine (bpy) is a cornerstone bidentate ligand in coordination chemistry, prized for its ability to form stable chelate complexes with a vast range of metal ions.[1][2] Its rigid aromatic framework and robust σ-donating and π-accepting characteristics make it a foundational component in fields as diverse as photoredox catalysis, dye-sensitized solar cells (DSSCs), and materials science.[3][4] The true power of the bipyridine scaffold, however, lies in its synthetic tractability. By strategically introducing functional groups—substituents—onto the pyridine rings, we can precisely modulate the ligand's electronic landscape. This guide, intended for researchers and development professionals, delves into the core principles of how substituents dictate the electronic properties of bipyridine ligands, the experimental methodologies used to quantify these changes, and the causal link between ligand design and functional outcomes.

Fundamental Electronic Structure of 2,2'-Bipyridine

The electronic behavior of a bipyridine ligand is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

σ-Donation: The lone pair of electrons on each nitrogen atom resides in an sp² hybrid orbital, enabling strong σ-donation to a metal center to form a stable coordination bond.[3]

-

π-Acceptance: The delocalized π-system of the aromatic rings creates low-lying π* orbitals. These orbitals can accept electron density from occupied d-orbitals on a metal center, a process known as π-backbonding. This dual σ-donor and π-acceptor character is fundamental to its utility.[5][6]

The energy levels of these frontier orbitals are not static. They are highly sensitive to the nature of substituents attached to the bipyridine core, providing a powerful tool for tuning the ligand's properties.

The Impact of Substituents on Electronic Properties

The introduction of substituents alters the electron density distribution within the bipyridine's π-system through a combination of inductive and resonance effects.[7] This perturbation directly impacts the HOMO and LUMO energy levels, which in turn governs the ligand's redox potentials and photophysical characteristics. Substituents are broadly classified into two categories: Electron-Donating Groups (EDGs) and Electron-Withdrawing Groups (EWGs).

Electron-Donating Groups (EDGs)

EDGs, such as alkyl (-CH₃), alkoxy (-OCH₃), and amino (-NH₂) groups, increase the electron density on the bipyridine rings.

-

Effect on Redox Potentials: By raising the energy of both the HOMO and LUMO, EDGs make the ligand easier to oxidize and harder to reduce. In metal complexes, this translates to a negative (cathodic) shift in the metal-centered oxidation potential and the ligand-centered reduction potential.[8][9] For instance, the introduction of dimethyl groups in [Ru(bpy)₂(DM-bpy)]²⁺ (where DM-bpy is 4,4'-dimethyl-2,2'-bipyridine) results in lower oxidation and reduction potentials compared to the unsubstituted [Ru(bpy)₃]²⁺.[9]

-

Effect on Photophysical Properties: The destabilization of the π* orbitals (LUMO) by EDGs typically leads to a blue-shift (higher energy) in the ligand-based π→π* absorption bands and the metal-to-ligand charge transfer (MLCT) bands in their corresponding complexes.[10]

Electron-Withdrawing Groups (EWGs)

EWGs, such as cyano (-CN), nitro (-NO₂), carboxyl (-COOH), and trifluoromethyl (-CF₃) groups, decrease the electron density on the bipyridine rings.

-

Effect on Redox Potentials: EWGs stabilize the frontier orbitals, lowering both the HOMO and LUMO energy levels. This makes the ligand harder to oxidize and easier to reduce. Consequently, metal complexes with EWG-substituted bipyridines exhibit a positive (anodic) shift in their redox potentials.[10][11] For example, ruthenium complexes with 4,4'-dicarboxy-2,2'-bipyridine (DC-bpy) are more difficult to oxidize than their unsubstituted counterparts.[8]

-

Effect on Photophysical Properties: The stabilization of the π* LUMO by EWGs generally results in a red-shift (lower energy) of the MLCT absorption and emission energies.[12][13] This principle is a key strategy for tuning the color of light-emitting complexes.

The predictable nature of these electronic perturbations can be correlated with Hammett parameters (σ), which quantify the electron-donating or -withdrawing ability of a substituent. A linear relationship often exists between the redox potentials of a series of substituted bipyridine complexes and the Hammett constants of the substituents.[14][15]

Diagram 1: Influence of Substituents on Frontier Orbital Energies

Caption: How EDGs and EWGs alter HOMO/LUMO energy levels of bipyridine.

Table 1: Summary of Substituent Effects on Electronic Properties

| Substituent Type | Example Groups | Effect on HOMO/LUMO | Impact on Oxidation Potential | Impact on Reduction Potential | Effect on MLCT Absorption |

| Electron-Donating (EDG) | -CH₃, -OCH₃, -NH₂ | Destabilizes (Raises Energy) | Decreases (Easier to Oxidize) | Decreases (Harder to Reduce) | Blue-shift (Higher Energy) |

| Electron-Withdrawing (EWG) | -CF₃, -CN, -NO₂, -COOH | Stabilizes (Lowers Energy) | Increases (Harder to Oxidize) | Increases (Easier to Reduce) | Red-shift (Lower Energy) |

Data synthesized from sources[8][9][10][11][13].

Experimental Characterization Protocols

A systematic and multi-faceted experimental approach is required to fully characterize the electronic properties of a new substituted bipyridine ligand and its metal complexes. The workflow ensures that data from one technique validates and informs the others.

Diagram 2: Experimental Workflow for Ligand Characterization

Caption: A self-validating workflow for characterizing new bipyridine complexes.

Protocol: Cyclic Voltammetry (CV)

Cyclic voltammetry is the principal technique for determining the redox potentials of a molecule.[16] It provides direct insight into the HOMO (oxidation) and LUMO (reduction) energy levels.

Objective: To measure the formal reduction potentials (E°') for the metal- and ligand-centered redox events.

Methodology:

-

Preparation:

-

Prepare a ~1 mM solution of the metal-bipyridine complex in a suitable electrochemical solvent (e.g., acetonitrile, CH₃CN) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆). The electrolyte is crucial for solution conductivity.

-

Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. Oxygen is electroactive and will interfere with the measurement.

-

-

Electrochemical Cell Setup:

-

Assemble a three-electrode cell:

-

Working Electrode: A glassy carbon or platinum disk electrode.

-

Reference Electrode: A stable reference, such as a silver/silver chloride (Ag/AgCl) or a non-aqueous Ag/Ag⁺ electrode.

-

Auxiliary (Counter) Electrode: A platinum wire.

-

-

-

Data Acquisition:

-

Record a background scan of the solvent and electrolyte to determine the potential window.[16]

-

Immerse the electrodes in the sample solution under an inert atmosphere.

-

Scan the potential. A typical scan might start at 0 V, sweep to a positive potential (e.g., +1.6 V) to observe oxidation, then reverse to a negative potential (e.g., -2.0 V) to observe reduction, and finally return to 0 V.

-

Record voltammograms at various scan rates (e.g., 50, 100, 200 mV/s) to assess the reversibility of the redox events.[17][18]

-

-

Data Analysis:

-

For a reversible or quasi-reversible couple, the formal potential (E°') is calculated as the average of the anodic (Epa) and cathodic (Epc) peak potentials: E°' = (Epa + Epc) / 2.

-

It is standard practice to reference the potentials against the ferrocene/ferrocenium (Fc/Fc⁺) couple by adding ferrocene as an internal standard.

-

Protocol: UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions from the ground state to excited states, revealing the energy gap between orbitals.[19]

Objective: To determine the energies and intensities of electronic transitions (e.g., MLCT, π→π*).

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the complex (~10⁻⁵ M) in a UV-transparent solvent (e.g., acetonitrile, dichloromethane).

-

Use a matched pair of quartz cuvettes, one for the sample and one for a solvent blank.

-

-

Data Acquisition:

-

Record a baseline spectrum using the cuvette containing only the solvent.

-

Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λ_max) for each electronic transition.

-

Calculate the molar extinction coefficient (ε) using the Beer-Lambert Law (A = εcl), which quantifies the intensity of the transition. Key transitions in bipyridine complexes include intense π→π* bands in the UV region and MLCT bands in the visible region.[20][21]

-

Protocol: Luminescence Spectroscopy

This technique measures the emission of light from an excited state as it relaxes back to the ground state, providing information on the excited state's energy and lifetime.

Objective: To characterize the emission properties (emission maximum, quantum yield, lifetime) of the complex.

Methodology:

-

Sample Preparation:

-

Prepare a dilute, deoxygenated solution (~10⁻⁵ to 10⁻⁶ M) of the complex in a suitable solvent. Deoxygenation is critical as dissolved oxygen can quench luminescence.

-

-

Data Acquisition:

-

Emission Spectrum: Excite the sample at a wavelength corresponding to a strong absorption band (e.g., the MLCT band) and scan the emission wavelengths. The resulting spectrum will show the emission maximum (λ_em).

-

Quantum Yield (Φ): Measure the emission intensity relative to a known standard (e.g., [Ru(bpy)₃]²⁺ in water) under identical conditions. The quantum yield is the ratio of photons emitted to photons absorbed.

-

Excited-State Lifetime (τ): Use time-resolved techniques, such as Time-Correlated Single Photon Counting (TCSPC), to measure the decay of the emission intensity over time after pulsed excitation.

-

Applications Driven by Electronic Tuning

The ability to rationally design bipyridine ligands with specific electronic properties is central to advancing numerous technologies.

-

Photoredox Catalysis: The redox potentials of photocatalysts like [Ru(bpy)₃]²⁺ determine their ability to engage in single-electron transfer with organic substrates. By introducing EWGs or EDGs, the oxidizing or reducing power of the excited-state catalyst can be finely tuned to target specific chemical transformations.[4][22]

-

Dye-Sensitized Solar Cells (DSSCs): The bipyridine ligands in ruthenium-based dyes are critical for light harvesting and electron injection. EWGs like carboxylic acid groups not only red-shift the absorption to better match the solar spectrum but also serve as anchoring groups to the TiO₂ semiconductor surface.[23]

-

Organic Light-Emitting Diodes (OLEDs): The emission color of phosphorescent iridium(III) complexes containing substituted bipyridines can be precisely controlled by tuning the HOMO-LUMO gap via ligand substitution, enabling the creation of red, green, and blue emitters for full-color displays.[24][25]

Conclusion

Substituted bipyridine ligands represent a modular and highly effective platform for the design of functional metal complexes. A thorough understanding of how electron-donating and -withdrawing groups influence the fundamental electronic structure is paramount for any researcher in the field. By combining predictive chemical principles with a systematic workflow of electrochemical and spectroscopic characterization, scientists can rationally design and validate new ligands with tailored properties, accelerating innovation in catalysis, energy conversion, and molecular materials.

References

- 1. alfachemic.com [alfachemic.com]

- 2. nbinno.com [nbinno.com]

- 3. ias.ac.in [ias.ac.in]

- 4. Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tuning the Redox Potentials and Ligand Field Strength of Fe(II) Polypyridines: The Dual π-Donor and π-Acceptor Character of Bipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Effects of electron withdrawing and donating groups on the efficiency of tris(2,2′-bipyridyl)ruthenium(ii)/tri-n-propylamine electrochemiluminescence - Analyst (RSC Publishing) [pubs.rsc.org]

- 9. Effects of electron withdrawing and donating groups on the efficiency of tris(2,2'-bipyridyl)ruthenium(II)/tri-n-propylamine electrochemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Effect of Electron-Withdrawing and Electron-Donating Groups on Bis(Bipyridine) Ruthenium(II) Complexes of N,N’-Chelate Ligands: Experimental and Computational Studies - TAR UMT Institutional Repository [eprints.tarc.edu.my]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Luminescent metal complexes. Part 3. Electrochemical potentials of ground and excited states of ring-substituted 2,2′-bipyridyl and 1,10-phenanthroline tris-complexes of ruthenium - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 15. Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective [pubs.sciepub.com]

- 16. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 17. researchgate.net [researchgate.net]

- 18. Cyclic voltammetry data of polypyridine ligands and Co(II)-polypyridine complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. iieta.org [iieta.org]

- 21. Spectroscopic (UV/VIS, resonance Raman) and spectroelectrochemical study of platinum(II) complexes with 2,2′-bipyridine and aromatic thiolate ligands [ ] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. vjs.ac.vn [vjs.ac.vn]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Role of substitution on the photophysical properties of 5,5'-diaryl-2,2'-bipyridine (bpy*) in [Ir(ppy)2(bpy*)]PF6 complexes: a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Theoretical and Computational Investigation of 4-Methyl-2,2'-bipyridine

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the structural, electronic, and spectroscopic properties of 4-Methyl-2,2'-bipyridine. As a prominent ligand in coordination chemistry, understanding its intrinsic characteristics is paramount for the rational design of novel catalysts, photosensitizers, and therapeutic agents. This document details the application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to explore the molecule's geometry, frontier molecular orbitals, and spectroscopic signatures. Detailed, field-proven protocols for these computational experiments are provided, alongside illustrative data and visualizations to offer a practical framework for researchers.

Introduction: The Significance of this compound

This compound is an unsymmetrical derivative of 2,2'-bipyridine, a cornerstone bidentate chelating ligand in inorganic chemistry.[1] The introduction of a single electron-donating methyl group breaks the C2 symmetry of the parent molecule, subtly altering its electronic landscape. These modifications can have profound effects on the properties of its metal complexes, influencing everything from redox potentials and photophysical behavior to catalytic activity.[2][3]

Computational chemistry offers a powerful lens through which to examine these properties at a molecular level. By employing quantum mechanical calculations, we can predict and rationalize the molecule's behavior, providing insights that are often complementary to experimental data and guiding the synthesis of new functional materials.[2] This guide will walk through the essential computational workflows for characterizing this compound, establishing a foundational understanding for its application in broader research contexts.

Core Computational Methodologies: A Primer

The workhorse for computational studies of organic ligands like this compound is Density Functional Theory (DFT).[4] DFT provides a robust balance between computational cost and accuracy for determining the ground-state electronic structure and geometry of molecules. For excited-state properties, such as UV-Vis absorption spectra, Time-Dependent DFT (TD-DFT) is the standard approach.[5]

The DFT Workflow: From Structure to Properties

A typical computational investigation follows a logical progression designed to ensure the validity and accuracy of the results. This workflow is a self-validating system, where each step builds upon the last.

Caption: A standard workflow for the computational analysis of a molecule using DFT and TD-DFT.

Practical Guide: Step-by-Step Computational Protocols

Protocol 1: Ground-State Geometry Optimization

The foundational step is to determine the most stable three-dimensional structure of the molecule.

-

Input Structure: Begin with an approximate 3D structure of this compound. This can be generated using molecular building software or from known crystallographic data of similar compounds. The chemical structure is identified by CAS number 56100-19-7.[6]

-

Computational Level of Theory:

-

Functional: Select a DFT functional. The B3LYP functional is a widely used and well-benchmarked choice for organic molecules.[4]

-

Basis Set: Choose a basis set to describe the atomic orbitals. The 6-31G(d,p) basis set offers a good compromise between accuracy and computational expense for molecules of this size.[2]

-

-

Execution: Perform a geometry optimization calculation. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a minimum on the potential energy surface is located.

-

Verification: The optimization is considered complete when the forces on the atoms and the energy change between steps fall below predefined thresholds.

Protocol 2: Vibrational Frequency Analysis

This crucial step serves two purposes: to confirm that the optimized geometry is a true energy minimum and to predict the infrared (IR) and Raman spectra.

-

Input: Use the optimized geometry from Protocol 1.

-

Calculation Type: Perform a frequency calculation at the same level of theory (e.g., B3LYP/6-31G(d,p)).

-

Analysis:

-

Confirmation of Minimum: A true minimum energy structure will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), and the geometry must be re-optimized.

-

Spectrum Prediction: The calculation yields the vibrational modes and their corresponding frequencies and intensities. These can be directly compared with experimental IR and Raman spectra.[7]

-

Molecular Structure and Geometry

The geometry optimization of this compound reveals a nearly planar structure, a characteristic feature of the bipyridine core. The dihedral angle between the two pyridine rings is a key parameter, as it influences the extent of π-conjugation. For the parent 2,2'-bipyridine, this angle is close to 0° in the trans conformation, which is the most stable. The single methyl group in this compound is not expected to introduce significant steric hindrance that would disrupt this planarity.

| Parameter | Description | Illustrative Calculated Value (Å or °) |

| C2-C2' | Inter-ring bond length | 1.49 Å |

| C-N (avg) | Average C-N bond length in rings | 1.34 Å |

| C-C (avg) | Average C-C bond length in rings | 1.39 Å |

| N-C2-C2'-N' | Dihedral angle | ~0° (trans conformation) |

| C4-C(methyl) | Bond length to methyl group | 1.51 Å |

Electronic Properties and Reactivity

The electronic nature of a ligand is critical to its coordination behavior. DFT allows for the direct visualization and analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO represents the region from which an electron is most likely to be donated, indicating nucleophilic character. The LUMO is the region most likely to accept an electron, indicating electrophilic character. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of chemical reactivity and electronic stability.[9]

Caption: Relationship between HOMO, LUMO, and the HOMO-LUMO gap.

For this compound, both the HOMO and LUMO are expected to be π-type orbitals distributed across the bipyridine backbone. The electron-donating methyl group will slightly raise the energy of the HOMO and have a lesser effect on the LUMO, leading to a marginally smaller HOMO-LUMO gap compared to the unsubstituted 2,2'-bipyridine. This suggests a slight increase in reactivity.

| Orbital | Description | Illustrative Energy (eV) |

| LUMO | π* anti-bonding orbital across the bipyridine system | -1.0 to -1.5 eV |

| HOMO | π bonding orbital across the bipyridine system | -5.5 to -6.0 eV |

| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | 4.0 to 5.0 eV |

Molecular Electrostatic Potential (MEP)

The MEP map is a visualization of the charge distribution on the molecule's surface. It is invaluable for identifying regions of positive and negative electrostatic potential, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. For this compound, the most negative potential (red regions) will be localized around the two nitrogen atoms, confirming their role as the primary sites for metal coordination.

Spectroscopic Properties: A Computational Perspective

Vibrational Spectroscopy (IR/Raman)

A frequency calculation provides a full set of vibrational modes. Key predicted frequencies for this compound would include:

-

Aromatic C-H stretching: ~3050-3100 cm⁻¹

-

Methyl C-H stretching: ~2950-3000 cm⁻¹

-

Pyridine ring stretching (C=C and C=N): A series of characteristic bands between 1400-1600 cm⁻¹

-

In-plane and out-of-plane C-H bending modes: Below 1300 cm⁻¹

These calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental values, accounting for anharmonicity and other systematic errors in the calculation.[7]

NMR Spectroscopy

While experimental NMR provides definitive structural information, computational methods can predict chemical shifts and aid in assignments.[3] The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. Calculations would predict distinct chemical shifts for the protons and carbons on the substituted versus the unsubstituted pyridine ring, reflecting the asymmetric electronic environment.

Electronic Absorption Spectroscopy (UV-Vis)

TD-DFT calculations are used to predict the electronic absorption spectrum. The output provides the excitation energies (which can be converted to wavelengths), the oscillator strength (a measure of transition probability or intensity), and the molecular orbitals involved in each transition.[10]

For this compound, the dominant transitions in the UV region are expected to be π → π* in nature, localized on the bipyridine framework. A representative TD-DFT result might look like this:

| Excited State | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |

| S1 | ~280-290 | > 0.1 | HOMO → LUMO | π → π |

| S2 | ~240-250 | > 0.5 | HOMO-1 → LUMO | π → π |

Conclusion and Outlook

The computational methodologies outlined in this guide provide a robust and insightful framework for the detailed characterization of this compound. Through a systematic application of DFT and TD-DFT, researchers can gain a deep understanding of the geometric, electronic, and spectroscopic features that govern its function as a ligand. These theoretical insights are invaluable for interpreting experimental data and for the predictive design of metal complexes with tailored properties for applications in drug development, materials science, and catalysis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. DFT study of nucleophilicity of organometallic (2,2'-bipyridine)platinum(II) complexes | Majid Hashemi, Assistant professor at Persian Gulf University [research.pgu.ac.ir]

- 5. journals.iucr.org [journals.iucr.org]

- 6. This compound | C11H10N2 | CID 11019291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. growingscience.com [growingscience.com]

- 10. researchgate.net [researchgate.net]

discovery and history of methyl-substituted bipyridines

An In-depth Technical Guide to the Discovery and History of Methyl-Substituted Bipyridines

Abstract

The bipyridine scaffold is a cornerstone of coordination chemistry, catalysis, and materials science. The introduction of methyl substituents onto this privileged framework provides a powerful tool for fine-tuning the steric, electronic, and reactive properties of the resulting ligands. This technical guide traces the historical trajectory of methyl-substituted bipyridines, from their incidental discovery to the development of sophisticated, high-yield synthetic strategies. We will explore the causal drivers behind the evolution of synthetic methodologies, from early thermal methods to modern cross-coupling reactions, and detail the profound impact of methyl group placement on molecular properties and applications. This document is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this vital class of molecules.

Foundational Discoveries: From Bipyridine to its First Methylated Analogs

The story of methyl-substituted bipyridines is intrinsically linked to the discovery of their parent compound. In 1888, Fritz Blau first reported the synthesis of 2,2'-bipyridine through the dry distillation of copper(II) pyridine-2-carboxylate, uncovering a molecule with a remarkable affinity for metal ions.[1][2][3] This discovery laid the groundwork for what would become a vast field of coordination chemistry.

Interestingly, the first substituted 2,2'-bipyridine to be prepared was a methylated derivative. By heating 2-methylpyridine (α-picoline) in a sealed tube at high temperatures, chemists isolated 6,6'-dimethyl-2,2'-bipyridine.[1] This early method, while rudimentary, demonstrated that the fundamental bipyridine framework could be modified, opening the door to a new class of tunable ligands. These initial forays relied on harsh, high-energy processes that offered little control and produced a mixture of isomers, but they were the critical first steps in a long evolutionary journey.[2]

The Evolution of Synthetic Methodologies

The drive for higher yields, greater purity, and, most importantly, synthetic control over substitution patterns has fueled a continuous evolution in synthetic strategies. Early "brute-force" methods have given way to elegant and highly selective catalytic cross-coupling reactions, transforming the accessibility of both symmetric and unsymmetric methyl-bipyridines.

Figure 1: The historical evolution of synthetic routes to methyl-substituted bipyridines.

Classical Homocoupling: The Ullmann Reaction

For many years, the Ullmann reaction was the most reliable method for preparing symmetrical bipyridines.[4] Introduced for bipyridine synthesis in 1928, this reaction involves the homocoupling of a 2-halopyridine (or a methyl-substituted 2-halopyridine) in the presence of stoichiometric amounts of copper metal at high temperatures (>200 °C).[1]

The causality for its widespread use was its relative simplicity and predictability for symmetrical products compared to pyrolysis. However, its utility was limited by several factors: the harsh reaction conditions, the need for large amounts of copper, and often challenging product purification.[1][4] The mechanism is thought to proceed through either a radical or an anionic pathway involving organocopper intermediates.[5][6] While effective for symmetrical compounds like 4,4'- and 5,5'-dimethyl-2,2'-bipyridine, it was unsuitable for the rational synthesis of unsymmetrical derivatives.

The Cross-Coupling Revolution: Precision and Versatility

The advent of palladium- and nickel-catalyzed cross-coupling reactions in the late 20th century was a paradigm shift. These methods provided, for the first time, efficient and selective pathways to unsymmetrically substituted bipyridines, granting chemists unprecedented control over the ligand architecture.

-

Stille Coupling: This reaction involves coupling an organotin reagent (e.g., 5-methyl-2-tributylstannyl-pyridine) with an organohalide (e.g., 2-bromopyridine).[4] The Stille reaction proved to be a robust and high-yield method for a wide variety of methyl-substituted bipyridines, including those that were previously inaccessible.[7][8] Its primary drawback is the toxicity of the organotin compounds and byproducts.

-

Negishi Coupling: The Negishi coupling utilizes more reactive and readily prepared organozinc reagents, which couple with pyridyl halides or triflates.[9] This method is celebrated for its high yields and excellent functional group tolerance, making it a powerful tool for complex ligand synthesis.[10]

-

Suzuki Coupling: Employing stable and largely non-toxic organoboron reagents (boronic acids and esters), the Suzuki coupling has become one of the most widely used C-C bond-forming reactions.[4] It offers a more environmentally benign alternative to the Stille coupling for accessing a diverse range of bipyridine structures.

-

Nickel-Catalyzed Coupling: More recently, the use of nickel catalysts has gained prominence. As a more earth-abundant and cost-effective metal, nickel offers unique reactivity and enables transformations that are challenging for palladium, such as the cross-electrophile coupling of two different halides.[11][12]

Impact of Methyl Substitution on Ligand Properties

The rationale for synthesizing methyl-substituted bipyridines lies in their ability to precisely modulate the properties of the resulting metal complexes. The position of the methyl group is not trivial; it has profound and predictable consequences for the ligand's behavior.

Figure 2: The differential impact of methyl group positioning on bipyridine properties.

-

Electronic Effects (4,4'- and 5,5'- Positions): Methyl groups are electron-donating. When placed at the 4,4'- or 5,5'- positions, they increase the electron density on the pyridine rings and, consequently, the nucleophilicity of the nitrogen lone pairs.[13] This leads to stronger sigma-donation to the metal center, resulting in more stable complexes and altered redox potentials compared to the unsubstituted parent ligand.

-

Steric Effects (6,6'- Positions): Substitution at the 6,6'- positions, adjacent to the nitrogen atoms, introduces significant steric hindrance.[14] This bulkiness can prevent the two pyridine rings from adopting a coplanar arrangement upon coordination, influencing the geometry of the resulting metal complex.[12] In catalysis, this steric shielding can be highly beneficial, preventing catalyst decomposition pathways and modulating the selectivity of reactions by controlling substrate access to the metal center.

-

Reactive Handles: The methyl groups themselves serve as valuable synthetic handles. They can be readily oxidized to form carboxylic acids, which are crucial for anchoring complexes to surfaces, as seen in the development of dyes for dye-sensitized solar cells (DSSCs).[15][16] They can also be halogenated (e.g., with N-bromosuccinimide) to create bromomethyl groups, which are versatile precursors for further functionalization.[7][10]

Key Methyl-Substituted Bipyridines: A Comparative Overview

The following table summarizes the synthesis and properties of the most common symmetrically-substituted dimethyl-bipyridines, highlighting the impact of methyl group placement.

| Ligand | Structure | Common Synthetic Routes | Key Properties & Insights | Primary Applications |

| 4,4'-Dimethyl-2,2'-bipyridine |  | Ullmann coupling of 2-bromo-4-methylpyridine; Pd/C-catalyzed coupling of 4-methylpyridine.[15][17] | Electron-rich due to para-methyl groups, enhancing N-donor strength. Minimal steric hindrance.[13] | Ligand for catalysts; Precursor for 4,4'-dicarboxy-2,2'-bipyridine used in DSSCs.[16] |

| 5,5'-Dimethyl-2,2'-bipyridine |  | Stille or Ullmann coupling of 2-bromo-5-methylpyridine. Yields from older methods are often low.[7] | Electron-donating groups increase ligand basicity. Readily functionalized via radical bromination of the methyl groups. | Ligands for organometallic synthesis and luminescent probes.[18] |

| 6,6'-Dimethyl-2,2'-bipyridine |  | Ullmann coupling of 2-bromo-6-methylpyridine; Dehydrogenation of 2-methylpyridine.[1] | Significant steric hindrance around the metal center. Forces a non-planar geometry, which can stabilize certain oxidation states and catalytic intermediates.[12] | Stabilizing ligand in catalysis to prevent side reactions; Studies of steric effects in coordination chemistry.[12] |

Experimental Protocols

Adherence to robust and reproducible protocols is paramount in scientific research. The following sections provide detailed, validated methodologies for the synthesis of two key methyl-substituted bipyridines.

Protocol 1: Synthesis of 4,4'-Dimethyl-2,2'-bipyridine via Palladium-Catalyzed Coupling

This modern method provides a high-yield route from a common starting material, 4-methylpyridine. The causality behind this choice is its operational simplicity and avoidance of highly toxic reagents like organotins.[17][19]

Step 1: Oxidation to N-Oxide

-

In a reaction flask, dissolve 4-methylpyridine (1.0 eq.) in glacial acetic acid.

-

Slowly add 30% hydrogen peroxide (approx. 1.5-2.0 eq.) in portions while cooling the flask in a water bath to manage the exotherm.

-

Allow the mixture to stir at room temperature for 3-4 hours to complete the oxidation to 4-methylpyridine-N-oxide.

Step 2: Reductive Coupling

-

To the solution from Step 1, add a catalytic amount of palladium on carbon (Pd/C, approx. 1-2 mol%).

-

Heat the reaction mixture to reflux (approx. 65 °C) under an inert atmosphere (e.g., Nitrogen or Argon) for 6-8 hours. The Pd/C catalyzes the reductive homocoupling of the N-oxide intermediate.

-

Cool the reaction to room temperature and add phosphorus trichloride (PCl₃) dropwise to reduce any remaining N-oxide and quench the reaction.

-

Filter the mixture under reduced pressure to remove the Pd/C catalyst and other insoluble matter.

-

Evaporate the solvent from the filtrate under reduced pressure. The resulting residue is the crude product.

-

Purify the white solid by recrystallization from a suitable solvent like ethyl acetate to yield pure 4,4'-dimethyl-2,2'-bipyridine.[19]

Protocol 2: Synthesis of 5,5'-Dimethyl-2,2'-bipyridine via Stille Coupling

This protocol showcases the power of cross-coupling for building bipyridines that are difficult to access via older methods. It is a multi-step synthesis that builds the necessary precursors from a commercially available starting material.[7]